molecular formula C15H17BrN2O B2392204 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide CAS No. 1708105-43-4

4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide

Cat. No.: B2392204
CAS No.: 1708105-43-4
M. Wt: 321.218
InChI Key: CCEPPYHYSAIEIF-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is a chemical compound with a complex structure that includes a bromine atom, a cyanocyclohexyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyanocyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(1-cyanocyclohexyl)-1-methyl-1H-1,2,3-triazole-5-sulfonamide
  • 4-Bromo-N-(1-cyanocyclohexyl)-N,1-dimethyl-1H-1,2,3-triazole-5-sulfonamide
  • 2-(4-Bromophenyl)-N-(1-cyanocyclohexyl)propanamide

Uniqueness

4-Bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-(1-cyanocyclohexyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c1-11-9-12(5-6-13(11)16)14(19)18-15(10-17)7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEPPYHYSAIEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2(CCCCC2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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